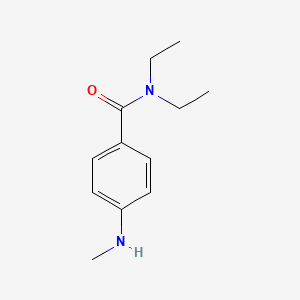

N,N-diethyl-4-(methylamino)benzamide

Description

N,N-Diethyl-4-(methylamino)benzamide (Chemical name: 4-(methylamino)-N,N-diethylbenzamide) is a benzamide derivative with notable pharmacological and therapeutic applications. Structurally, it features a benzamide core substituted with a methylamino group at the para position and N,N-diethyl carboxamide functionality. This compound, referred to as Compound 23 in preclinical studies, has garnered attention for its role as a dual inhibitor of protein tyrosine phosphatases PTP1B and LMPTP. It demonstrated efficacy in reversing high-fat diet-induced diabetes in murine models by targeting hepatic pathways, mimicking the effects of liver-specific LMPTP deficiency .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N,N-diethyl-4-(methylamino)benzamide |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-8-11(13-3)9-7-10/h6-9,13H,4-5H2,1-3H3 |

InChI Key |

VZFBANXAXWURCO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-4-(methylamino)benzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

Formation of 4-methylbenzoyl chloride: 4-methylbenzoic acid is treated with thionyl chloride to form 4-methylbenzoyl chloride.

Amidation: The 4-methylbenzoyl chloride is then reacted with diethylamine to form N,N-diethyl-4-(methylamino)benzamide.

Industrial Production Methods

In industrial settings, the production of N,N-diethyl-4-(methylamino)benzamide typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(methylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

Oxidation: N,N-diethyl-4-(methylamino)benzamide N-oxide.

Reduction: N,N-diethyl-4-(methylamino)benzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-diethyl-4-(methylamino)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Opioid Receptor Agonism

Several benzamide derivatives share structural similarities with N,N-diethyl-4-(methylamino)benzamide but exhibit distinct pharmacological profiles, particularly as δ-opioid receptor (DOR) agonists:

SNC80

- Structure : (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide.

- Activity : A prototypical DOR agonist with potent analgesic effects but significant side effects, including receptor internalization and hyperlocomotion. SNC80 induces acute desensitization and widespread receptor downregulation upon repeated administration .

- Key Difference: Unlike N,N-diethyl-4-(methylamino)benzamide (which targets metabolic enzymes), SNC80’s piperazine ring and methoxy group confer high DOR affinity (EC₅₀ = 3.6 nM) but poor metabolic stability .

AR-M100390 (ARM390)

- Structure : N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.

- Activity : A selective DOR agonist with low receptor internalization capacity. ARM390 produces analgesic tolerance without receptor downregulation, preserving anxiolytic and locomotor effects .

- Comparison : The exocyclic double bond in its piperidine ring enhances selectivity (μ/δ = 4370, κ/δ = 8590) and metabolic stability compared to SNC80 .

ADL5859 and ADL5747

- Structure : ADL5859: N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4-piperidine]-4-yl)benzamide; ADL5747: N,N-diethyl-3-hydroxy-4-(spiro-chromene-2,4-piperidine-yl)benzamide.

- Activity : Both are μ-opioid receptor agonists with analgesic efficacy in chronic pain models. They lack hyperlocomotor effects and receptor internalization, suggesting biased agonism .

Metabolic Enzyme Inhibitors

Compound 23 (N,N-Diethyl-4-(methylamino)benzamide)

- Target : Inhibits PTP1B (IC₅₀ = 1 µM) and LMPTP, alleviating hepatic lipotoxicity in NAFLD models.

- Mechanism : Restores insulin signaling and reduces endoplasmic reticulum stress in hepatocytes .

Trodusquemine (MSI-1436)

- Structure : A spermine–cholesterol adduct.

Structural Modifications and Pharmacological Outcomes

Impact of Heterocyclic Substituents

- Piperidine vs. Piperazine : Replacing SNC80’s piperazine with a piperidine ring (e.g., in ARM390) improves metabolic stability and selectivity. Piperidine derivatives exhibit 10-fold higher microsomal stability in rat liver assays .

- Spirocyclic Systems : ADL compounds incorporate spirochromene-piperidine moieties, reducing off-target effects while maintaining analgesic potency .

Substituent Effects on Binding Affinity

- Methoxy vs. Methylamino Groups: SNC80’s methoxy group enhances DOR binding, whereas the methylamino group in Compound 23 shifts activity toward phosphatase inhibition .

- Fluorophenyl Derivatives : Polymorphs of N,N-diethyl-4-(3-fluorophenyl-piperidin-4-ylidenemethyl)-benzamide hydrochloride (e.g., Polymorph A) show altered solubility and bioavailability, critical for formulation .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Piperidine-based benzamides (ARM390, ADL series) outperform piperazine analogues (SNC80) in hepatic microsomal assays, suggesting improved pharmacokinetics .

- Therapeutic Versatility : The benzamide scaffold’s adaptability enables divergent applications—from opioid analgesia (SNC80, ARM390) to metabolic disease (Compound 23)—depending on substituent chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.